1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene core substituted with sulfonic acid groups, a dichlorobenzoyl amino group, a hydroxy group, and a methoxyphenyl azo group. The disodium salt form enhances its solubility in water, making it suitable for various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt involves multiple steps:
Naphthalene Sulfonation: Naphthalene is sulfonated using concentrated sulfuric acid to introduce sulfonic acid groups at the 1 and 7 positions.
Azo Coupling: The sulfonated naphthalene undergoes azo coupling with 2-methoxyaniline in the presence of sodium nitrite and hydrochloric acid to form the azo compound.
Hydroxylation: The azo compound is hydroxylated using a suitable hydroxylating agent to introduce the hydroxy group at the 5 position.
Amidation: The hydroxylated azo compound is then reacted with 2,4-dichlorobenzoyl chloride in the presence of a base to form the amide.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The azo group can be reduced to the corresponding amine using reducing agents such as sodium dithionite.
Substitution: The sulfonic acid groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium dithionite in aqueous or alcoholic medium.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted naphthalene derivatives.
Scientific Research Applications
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a corrosion inhibitor.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: The azo group can interact with proteins and enzymes, affecting their function.
Pathways Involved: The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthalenedisulfonic acid derivatives: Similar structure but different substitution patterns.
Azo dyes: Compounds with azo groups and similar applications in dyeing and staining.
Sulfonated naphthalene derivatives: Compounds with sulfonic acid groups and similar solubility properties.
Uniqueness
1,7-Naphthalenedisulfonic acid, 4-((2,4-dichlorobenzoyl)amino)-5-hydroxy-6-((2-methoxyphenyl)azo)-, disodium salt is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
6416-33-7 |
---|---|
Molecular Formula |
C24H15Cl2N3Na2O9S2 |
Molecular Weight |
670.4 g/mol |
IUPAC Name |
disodium;4-[(2,4-dichlorobenzoyl)amino]-5-hydroxy-6-[(2-methoxyphenyl)diazenyl]naphthalene-1,7-disulfonate |
InChI |
InChI=1S/C24H17Cl2N3O9S2.2Na/c1-38-18-5-3-2-4-16(18)28-29-22-20(40(35,36)37)11-14-19(39(32,33)34)9-8-17(21(14)23(22)30)27-24(31)13-7-6-12(25)10-15(13)26;;/h2-11,30H,1H3,(H,27,31)(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 |
InChI Key |
LMRUODWSEVNSID-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=C(C=C(C=C4)Cl)Cl)O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.